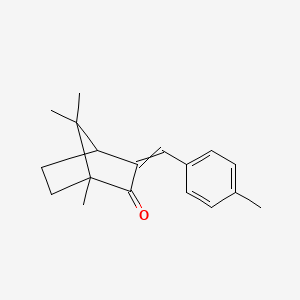

3-(4'-Methylbenzylidene)camphor

描述

属性

IUPAC Name |

1,7,7-trimethyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O/c1-12-5-7-13(8-6-12)11-14-15-9-10-18(4,16(14)19)17(15,2)3/h5-8,11,15H,9-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEOCBCNFKCOKBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=C2C3CCC(C2=O)(C3(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047896 | |

| Record name | Enzacamene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36861-47-9 | |

| Record name | 3-(4′-Methylbenzylidene)camphor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36861-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-[(4-methylphenyl)methylene]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Enzacamene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-1,7,7-trimethyl-3-[(4-methylphenyl)methylene]bicyclo[2.2.1]heptan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.386 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Trajectory and Evolution of 4 Mbc Research

The use of 4-Methylbenzylidene Camphor (B46023) (4-MBC) in sun protection products dates back to the 1980s. typology.com For many years, it was a widely used UVB filter in sunscreens and other cosmetic products. specialchem.comwikipedia.org However, the research focus on 4-MBC has undergone a significant transformation over the decades.

Initially, research likely centered on its efficacy and properties as a UV filter. However, concerns regarding its safety began to emerge, prompting re-evaluations by regulatory bodies. In 2001, Danish authorities requested a safety evaluation of 4-MBC, among other UV filters, particularly concerning its use in products for children and its effects on the thyroid gland. europa.eu This marked a pivotal moment, shifting the research emphasis towards its potential adverse health effects.

Subsequent research has increasingly focused on its endocrine-disrupting properties. service.gov.ukdiva-portal.org Studies have investigated its potential to interact with estrogen and thyroid systems. service.gov.ukendocrine-abstracts.org The European Commission's Scientific Committee on Consumer Safety (SCCS) has reviewed 4-MBC on multiple occasions, with later opinions highlighting the insufficiency of data to rule out genotoxicity and confirming evidence of endocrine-disrupting effects. europa.eu This has led to a downward trend in its use in cosmetic products in some regions. service.gov.uk For instance, a survey in the UK showed a significant decrease in products containing 4-MBC from 25% in 2005 to 1.2% in 2010. service.gov.uk More recent studies have continued to explore its bioaccumulation in the environment and its effects on various organisms. diva-portal.orgnih.govacs.org

Interdisciplinary Research Landscape for 4 Mbc

The study of 4-MBC is inherently interdisciplinary, drawing upon expertise from a wide range of scientific fields. This is a direct result of the compound's widespread use, its potential for human exposure, and its environmental presence.

The primary fields of research involved include:

Toxicology: This field investigates the adverse effects of 4-MBC on living organisms. Toxicological studies have examined its potential for genotoxicity, reproductive and developmental toxicity, and its effects on various organ systems. service.gov.uk

Endocrinology: A significant portion of 4-MBC research falls under this discipline, focusing on its potential to disrupt the endocrine system. service.gov.ukdiva-portal.org Studies have explored its interactions with estrogen and thyroid hormone receptors and its impact on hormone levels. wikipedia.orgendocrine-abstracts.org

Environmental Science: This area of research tracks the presence and impact of 4-MBC in the environment. Scientists in this field study its bioaccumulation in aquatic ecosystems, its detection in water and sediment, and its effects on wildlife. nih.govacs.orgmdpi.com

Dermatology and Cosmetic Science: These fields are concerned with the application and effects of 4-MBC in cosmetic products. Research in this area has focused on its efficacy as a UV filter, its absorption through the skin, and its potential for phototoxicity. specialchem.comeuropa.eu

Biochemistry and Molecular Biology: Researchers in these fields investigate the mechanisms by which 4-MBC exerts its effects at a molecular level. This includes studying its interactions with cellular receptors, its influence on gene expression, and its impact on cellular processes like proliferation and apoptosis. diva-portal.orgnih.gov

Analytical Chemistry: This discipline is crucial for developing methods to detect and quantify 4-MBC and its metabolites in various matrices, including cosmetics, biological samples (like urine and breast milk), and environmental samples. acs.orgnih.govuzh.ch

The following table provides a snapshot of the interdisciplinary nature of 4-MBC research:

| Discipline | Focus of Research | Key Findings/Areas of Investigation |

| Toxicology | Adverse effects on living organisms. | Potential for genotoxicity, reproductive and developmental toxicity. service.gov.uk |

| Endocrinology | Endocrine system disruption. | Interaction with estrogen and thyroid systems. service.gov.ukendocrine-abstracts.org |

| Environmental Science | Environmental fate and impact. | Bioaccumulation in aquatic life and presence in various environmental compartments. nih.govacs.org |

| Dermatology/Cosmetic Science | Use in cosmetic products. | Efficacy as a UV filter, percutaneous absorption. specialchem.comeuropa.eu |

| Biochemistry/Molecular Biology | Molecular mechanisms of action. | Receptor binding, gene expression changes, cellular pathway alterations. diva-portal.orgnih.gov |

| Analytical Chemistry | Detection and quantification. | Development of methods for measuring 4-MBC in biological and environmental samples. nih.govuzh.ch |

Global Research Trends and Geographical Distribution of Studies on 4 Mbc

Methodological Approaches to 4-MBC Synthesis

The primary and most established method for synthesizing 4-Methylbenzylidene camphor (B46023) is through a base-catalyzed aldol (B89426) condensation reaction. This process involves the reaction of camphor with 4-methylbenzaldehyde (B123495). acs.org

The synthesis can be carried out using different forms of camphor as the starting material, including racemic camphor (a mixture of (+) and (-) forms) or enantiopure forms such as (+)-camphor (natural camphor) and (-)-camphor. acs.org The reaction is typically conducted in an alcohol solvent, such as ethanol, with a strong base like sodium hydroxide (B78521) (NaOH) serving as the catalyst. acs.org

A typical laboratory-scale synthesis procedure is as follows:

Camphor (racemic, (+), or (-)) is dissolved in ethanol.

4-methylbenzaldehyde is added to the solution.

An aqueous solution of sodium hydroxide is then introduced to the mixture to catalyze the condensation reaction. acs.org

This reaction leads to the formation of the exocyclic carbon-carbon double bond that characterizes the benzylidene moiety of the 4-MBC molecule. acs.orgacs.org Industrial production methods for 4-MBC likely involve optimized conditions of this fundamental reaction to maximize yield and purity, although specific proprietary details are not extensively published. The purity of commercially produced 4-MBC is generally high, with analyses of production batches showing purities of 99.7% to 99.9%. europa.eu

Investigation of Stereoisomer Formation in 4-MBC Synthesis

The molecular structure of 4-MBC allows for the existence of several stereoisomers due to two main features: an exocyclic carbon-carbon double bond and its inherent chirality. acs.orgnih.gov

The double bond gives rise to geometric isomers, specifically the cis-(Z) and trans-(E) isomers. acs.orgresearchgate.net Both the (E) and (Z) isomers are chiral, meaning they exist as pairs of enantiomers (optical isomers). acs.orgacs.org Consequently, four distinct stereoisomers of 4-MBC are possible. nih.govresearchgate.net

Research has shown that the synthesis of 4-MBC predominantly yields the (E)-isomer. acs.orgncats.io In technical materials and commercial sunscreen lotions, 4-MBC has been found to consist of more than 99% (E)-isomers. nih.govresearchgate.net Furthermore, when synthesized from racemic camphor, the resulting (E)-4-MBC is a racemic mixture, meaning it contains equal amounts of the (R) and (S) enantiomers. acs.orgnih.gov

The pure enantiomers of (E)-4-MBC can be synthesized by starting with the corresponding pure enantiomers of camphor, such as (+)-camphor or (-)-camphor. acs.orgnih.gov The (Z)-isomers are not typically formed directly during the primary synthesis. However, the (E)-isomer can undergo photochemical isomerization when exposed to light, such as sunlight, to reversibly form the (Z)-isomer. acs.orgresearchgate.net This photoisomerization is a key characteristic of 4-MBC and is relevant to its function as a UV filter, as it is a mechanism for dissipating absorbed UV energy. rsc.orgresearchgate.net

Table 1: Stereoisomer Composition of 4-MBC in Various Samples

| Sample Type | Isomer Composition | Enantiomeric Ratio (R/S) | Reference |

|---|---|---|---|

| Technical Material/Sunscreen Lotion | >99% (E)-isomers | 1.00 ± 0.02 (racemic) | acs.orgnih.gov |

| Untreated Wastewater | Presence of both (E) and (Z)-isomers, with excess (E) | 0.95 - 1.09 (nearly racemic) | nih.gov |

| Treated Wastewater | Presence of both (E) and (Z)-isomers | 0.89 - 1.17 (some excess of (R) or (S)) | nih.gov |

Research into Novel Synthetic Analogues and Derivatives of 4-MBC

The core structure of 4-MBC, the 3-benzylidene camphor scaffold, has been a foundation for the synthesis of various new derivatives with potentially enhanced or different properties. google.com Research has explored modifications to the benzylidene camphor structure to develop novel UV filters and compounds with other biological activities. researchgate.netrsc.org

One area of research involves substituting the p-methyl group on the benzylidene ring with other functional groups. google.com Another approach has been the theoretical design of new UVA filters based on the photostable structure of 4-MBC. researchgate.net Theoretical studies have examined how different substituents on the camphor structure could shift the UV absorption profile of the molecule. researchgate.netresearchgate.net

Furthermore, the camphor scaffold itself is used in the synthesis of a variety of heterocyclic compounds. For instance, camphor-based 1,3-thiazolidin-4-one and thiazole (B1198619) derivatives have been synthesized and screened for antiviral activity. rsc.org One such derivative, containing a 4-methylbenzylidene group, demonstrated notable inhibitory activity against the vaccinia virus. rsc.org

The development of novel 5-arylideneimidazolidine-2,4-dione derivatives has also been investigated as potential UV filters, with 4-MBC used as a reference compound for comparison of photostability and photoprotective activity. mdpi.com These studies highlight the versatility of the benzylidene camphor framework in medicinal and materials chemistry for creating new functional molecules.

Green Chemistry Principles in 4-MBC Synthetic Development

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methods for chemical compounds, including UV filters. tandfonline.comfrontiersin.org While specific research on applying green chemistry principles directly to the industrial synthesis of 4-MBC is not extensively detailed in the provided results, the broader field of UV filter synthesis is undergoing a green transformation. rsc.orgtandfonline.com

The traditional synthesis of related compounds, such as p-hydroxycinnamic acids (another class of UV filters), often involved the use of pyridine (B92270) as a solvent and amines like aniline (B41778) or piperidine (B6355638) as catalysts, which are toxic. tandfonline.comfrontiersin.org Modern, greener approaches to these types of condensation reactions, which are analogous to the synthesis of 4-MBC, have focused on replacing these hazardous reagents. tandfonline.comfrontiersin.org

Key green chemistry strategies being explored in the synthesis of UV filters include:

Use of safer solvents: Replacing toxic solvents like pyridine with more benign alternatives such as ethanol. frontiersin.org

Employing eco-friendly catalysts: Substituting hazardous amine catalysts with safer options like the amino acid L-proline. frontiersin.org

Valorization of biomass: Utilizing renewable starting materials derived from biomass, such as p-hydroxybenzaldehydes from lignin, to create bio-based UV filters. tandfonline.comfrontiersin.org

These principles aim to reduce the environmental footprint of chemical manufacturing processes. frontiersin.org The development of mycelium-based green composites (MBCs) also represents a biotechnological approach to creating sustainable materials, reflecting the broader trend towards environmentally conscious production. mdpi.com While not directly related to the chemical synthesis of 4-MBC, it underscores the scientific community's move towards greener alternatives. The future development of 4-MBC and its analogues will likely be influenced by these sustainable chemistry principles, aiming for processes that are not only efficient but also environmentally responsible. pmarketresearch.com

Chromatographic Techniques for 4-MBC Analysis

Chromatography, a powerful separation science, is central to the analysis of 4-MBC. It allows for the isolation of the target analyte from complex mixtures, a critical step before quantification. Various chromatographic techniques have been developed and optimized for this purpose.

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of 4-MBC in cosmetic formulations and environmental samples. nih.govpreprints.orgmdpi.comresearchgate.net Method development often focuses on achieving efficient separation from other UV filters and matrix components. nih.govpreprints.orgmdpi.comresearchgate.net

A common approach involves reversed-phase HPLC, utilizing a non-polar stationary phase and a polar mobile phase. For instance, a study detailing the simultaneous determination of eight sunscreen agents, including 4-MBC, utilized an ACE C18 column with a mobile phase of methanol (B129727) and water (88:12 v/v) in an isocratic elution mode. nih.gov The column temperature was maintained at 20°C, which was found to significantly influence the retention time and resolution of the compounds. nih.gov Another developed method for the simultaneous quantitation of 4-MBC, octyl methoxycinnamate, and avobenzone (B1665848) in a sunscreen cream employed a Fortis Phenyl column with an isocratic mobile phase of acetonitrile (B52724) and a 45 mM ammonium (B1175870) formate (B1220265) aqueous solution (57/43 v/v). mdpi.com Detection is typically performed using a Diode Array Detector (DAD), which allows for the quantification of each compound at its maximum absorption wavelength. nih.gov For 4-MBC, the peak absorbance is in the UVB range at approximately 300-301 nm. mdpi.comresearchgate.net Sample preparation for cosmetic products is often straightforward, involving dilution with a suitable organic solvent like methanol, followed by centrifugation and filtration. nih.gov

Table 1: Examples of HPLC Methods for 4-MBC Analysis

| Stationary Phase (Column) | Mobile Phase | Elution Mode | Flow Rate | Detection | Reference |

|---|---|---|---|---|---|

| ACE C18 (250 × 4.6 mm, 5 μm) | Methanol/Water (88:12 v/v) | Isocratic | 1.0 mL/min | DAD | nih.gov |

| Fortis Phenyl | Acetonitrile/45 mM Ammonium Formate (57:43 v/v) | Isocratic | 0.4 mL/min | DAD (300 nm) | mdpi.com |

| Anasil AQ-C18 (25cm x 4.6mm I.D. 5μm) | Water/Acetonitrile (20/80%, v/v) | Isocratic | Not Specified | UV (300 nm) | matec-conferences.org |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool for the analysis of 4-MBC, particularly for identifying its stereoisomers and for its determination in complex matrices like cosmetics and environmental sediments. researchgate.netnih.govx-mol.comnih.gov In GC-MS, the sample is vaporized and separated in a gaseous mobile phase. The separated components are then ionized and detected by a mass spectrometer, which provides information about the mass-to-charge ratio of the fragments, allowing for highly specific identification.

One of the key applications of GC-MS in 4-MBC analysis is the determination of its stereoisomer composition. researchgate.netnih.gov 4-MBC can exist as cis-(Z) and trans-(E) isomers, both of which are chiral. researchgate.netnih.gov Enantioselective GC-MS methods have been developed to separate and quantify these stereoisomers. researchgate.netnih.gov For this purpose, the pure enantiomers of (E)-4-MBC were synthesized from (+)- and (-)-camphor, and photochemical isomerization was used to produce the corresponding (Z)-isomers, enabling the configurational assignment of all four stereoisomers. researchgate.netnih.gov

GC-MS has also been used for the simultaneous determination of multiple sunscreen agents in cosmetic products. x-mol.comnih.gov A method was established to determine 13 sunscreen agents, including 4-MBC, using a HP-5ms chromatographic column with a programmed temperature elevation. x-mol.comnih.gov The components were ionized by an electron ionization (EI) source and detected in selected ion monitoring (SIM) mode, which enhances sensitivity and selectivity. x-mol.comnih.gov

Table 2: GC-MS Method for the Analysis of 13 Sunscreen Agents Including 4-MBC

| Parameter | Condition | Reference |

|---|---|---|

| Chromatographic Column | HP-5ms (30 m × 250 μm × 0.25 μm) | x-mol.comnih.gov |

| Temperature Program | 150 ℃ to 290 ℃ | x-mol.comnih.gov |

| Ionization Mode | Electron Ionization (EI) | x-mol.comnih.gov |

| Detection Mode | Selected Ion Monitoring (SIM) | x-mol.comnih.gov |

| Sample Preparation | Dissolution in dichloromethane (B109758) and ultrasonic extraction | x-mol.comnih.gov |

For the detection of trace levels of 4-MBC and its metabolites in complex environmental and biological matrices such as river water, sediments, fish, and urine, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. mdpi.comgcms.czrsc.org This technique combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry.

LC-MS/MS methods have been successfully applied to monitor 4-MBC in river water, where concentrations can be as low as nanograms per liter (ng/L). mdpi.com For instance, a study found 4-MBC in 56% of water samples with a concentration of 63.7 ng/L and in sediment samples with concentrations up to 1400.4 ng/g dry weight. mdpi.com In another study, a robust and sensitive LC-MS/MS method was developed for the routine determination of two major metabolites of 4-MBC, 3-(4-carboxybenzylidene)-6-hydroxycamphor (MBC-OH) and 3-(4-carboxybenzylidene)-camphor (MBC-CX), in pre-treated urine samples. gcms.cz This method utilized matrix stripping liquid chromatography for enhanced cleanup and achieved excellent linearity and precision in the 0.2–50 µg/L calibration range. gcms.cz

The development of these methods often involves solid-phase extraction (SPE) to pre-concentrate the analytes and remove matrix interferences before LC-MS/MS analysis. rsc.orgfrontiersin.orgbohrium.com The selection of the appropriate SPE sorbent and elution solvents is crucial for achieving good recovery and method performance. frontiersin.orgbohrium.com

Table 3: Example of LC-MS/MS Method for Trace Analysis of 4-MBC Metabolites in Urine

| Parameter | Condition | Reference |

|---|---|---|

| Analytical Column | Agilent Poroshell 120 Phenyl-Hexyl, 2.1 x 100 mm, 2.7 µm | gcms.cz |

| Matrix Stripping Column | Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 30 mm, 1.8 µm | gcms.cz |

| Mobile Phase | Gradient elution (specifics not detailed in abstract) | gcms.cz |

| Flow Rate | 0.4 mL/min | gcms.cz |

| Mass Spectrometer | Agilent 6495 Triple Quadrupole MS with Jet Stream Ion Source | gcms.cz |

| Calibration Range | 0.2 – 50 µg/L | gcms.cz |

To further enhance the speed and efficiency of analysis, Ultra-High Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (UHPLC-MS/MS) has been increasingly adopted for the analysis of 4-MBC and other endocrine-disrupting chemicals. uzh.chd-nb.infobohrium.com UHPLC systems use columns with smaller particle sizes (typically less than 2 µm), which allows for faster separations and higher resolution compared to conventional HPLC.

A UHPLC-MS/MS method was developed for the determination of 4-MBC and its metabolites in marine mussels, utilizing an ultrasound-assisted extraction followed by a clean-up step with a C18 sorbent. bohrium.com Another method was developed for the sensitive measurement of the main metabolites of 4-MBC, cx-MBC and cx-MBC-OH, in urine. uzh.ch This method involved online SPE for sample enrichment, followed by UHPLC-MS/MS analysis, achieving limits of quantitation of 0.15 μg/l for cx-MBC and 0.3 μg/l for cx-MBC-OH. uzh.ch The use of UHPLC-MS/MS is particularly advantageous for multi-residue analysis of chemically diverse endocrine disruptors in complex environmental matrices. d-nb.info

Table 4: UHPLC-MS/MS Method for the Determination of 4-MBC Metabolites in Urine

| Parameter | Condition | Reference |

|---|---|---|

| Analytical Technique | Ultra-high-performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS) | uzh.ch |

| Sample Preparation | Enzymatic hydrolysis with β-glucuronidase, followed by online Solid-Phase Extraction (SPE) | uzh.ch |

| Limit of Quantitation (LOQ) | 0.15 μg/l for cx-MBC and 0.3 μg/l for cx-MBC-OH | uzh.ch |

| Precision (Standard Deviation) | < 5.5% for cx-MBC and < 6.5% for cx-MBC-OH | uzh.ch |

| Accuracy (Mean Relative Recovery) | 90–110% for cx-MBC and 89–106% for cx-MBC-OH | uzh.ch |

Spectroscopic and Spectrometric Characterization Methods

While chromatography is essential for separation, spectroscopic and spectrometric methods are indispensable for the structural elucidation and confirmation of 4-MBC and its transformation products.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. It is a primary tool for the structural elucidation and characterization of 4-MBC and its metabolites. europa.eunih.goveuropa.eu Both proton (¹H) and carbon-13 (¹³C) NMR are used to confirm the identity and purity of synthesized 4-MBC and to identify its transformation products. europa.eu

The chemical characterization of commercial 4-MBC (Neo Heliopan MBC) has been performed using ¹H-NMR and ¹³C-NMR spectra, along with other analytical techniques. europa.eu The results from these analyses confirm the structure of the compound. europa.eu Furthermore, NMR analysis, in conjunction with LC-MS, has been used to support the proposed metabolic pathway of 4-MBC in vivo, which involves the sequential formation of hydroxylated and carboxylated metabolites. europa.eu The complexation of 4-MBC with cyclodextrins, a strategy to improve its photostability, has also been confirmed by NMR spectroscopy. nih.gov Theoretical studies have also been conducted to calculate the ¹H and ¹³C NMR spectra of 4-MBC, which can be compared with experimental data for structural confirmation. researchgate.net

Table 5: Illustrative ¹H and ¹³C NMR Spectral Data for Aromatic Protons and Carbons in a Related Aldehyde (4-methylbenzaldehyde)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| ¹H (aromatic) | 7.33 | d | 8.0 | rsc.org |

| ¹H (aromatic) | 7.77 | t | 8.0 | rsc.org |

| ¹H (aldehyde) | 9.96 | s | - | rsc.org |

| ¹³C (aromatic) | 129.1 | - | - | rsc.org |

| ¹³C (aromatic) | 129.9 | - | - | rsc.org |

| ¹³C (methyl) | 21.2 | - | - | rsc.org |

| ¹³C (carbonyl) | 192.6 | - | - | rsc.org |

Note: This table provides data for a precursor molecule, 4-methylbenzaldehyde, to illustrate the type of information obtained from NMR spectroscopy as specific public data for 4-MBC itself is limited within the provided search context.

Fourier-Transform Infrared (FT-IR) Spectroscopy in 4-MBC Characterization

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used for the structural characterization of 4-Methylbenzylidene camphor (4-MBC) and to study its interactions with other substances. jmedar.ronih.govresearchgate.net This method identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different chemical bonds. researchgate.netf1000research.com

The FT-IR spectrum of 4-MBC exhibits several characteristic absorption bands that confirm its molecular structure. Key spectral features include a strong absorption band around 1709 cm⁻¹, which is attributed to the stretching vibration of the carbonyl group (C=O) in the camphor moiety. jmedar.ro Another significant peak appears at approximately 1641 cm⁻¹ due to the C=C bond's stretching vibration in the benzylidene group. jmedar.ro Additionally, a weak band at 3026 cm⁻¹ corresponds to the =C-H stretching vibration, and an intense band at 1064 cm⁻¹ is produced by the =C-H bond's deformation vibration. jmedar.ro The chemical characterization of 4-MBC, often as part of regulatory assessment or product analysis, frequently includes FT-IR data alongside other techniques like NMR and mass spectrometry to confirm the compound's identity and structure. europa.eu

FT-IR is also instrumental in investigating the interactions between 4-MBC and various materials in environmental and formulation contexts. For instance, studies have used FT-IR to analyze the inclusion complexes formed between 4-MBC and cyclodextrins. jmedar.ro The spectra of these complexes show significant changes, such as the near disappearance of characteristic 4-MBC peaks, indicating the encapsulation of the photo-protector agent within the cyclodextrin (B1172386) cavity and the formation of new intermolecular hydrogen bonds. jmedar.ro Similarly, FT-IR has been employed to understand the adsorption mechanisms of 4-MBC onto microplastics. nih.govrsc.org By comparing the spectra of virgin and aged microplastics exposed to 4-MBC, researchers have identified the role of oxygen-containing functional groups (like carboxylic and hydroxyl groups) on the plastic surface in forming hydrogen bonds with the 4-MBC molecule. rsc.org Attenuated Total Reflection (ATR)-FTIR, a specific FT-IR technique, has proven effective for identifying active components, including 4-MBC, directly within sunscreen formulations applied to skin or other substrates. dur.ac.uk

Table 1: Characteristic FT-IR Spectral Bands for 4-Methylbenzylidene Camphor (4-MBC) This table is interactive. You can sort and filter the data.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

|---|---|---|---|

| ~3026 | Stretching | =C-H | jmedar.ro |

| ~1709 | Stretching | C=O (Carbonyl) | jmedar.ro |

| ~1641 | Stretching | C=C (Alkene) | jmedar.ro |

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Quantification

Ultraviolet-Visible (UV-Vis) spectrophotometry is a fundamental quantitative technique for the analysis of 4-Methylbenzylidene camphor (4-MBC), primarily because of the compound's inherent function as a UV filter. nih.govuomus.edu.iq This method is based on the principle that molecules with chromophores, such as the conjugated system in 4-MBC, absorb light in the UV-Vis region of the electromagnetic spectrum. uomus.edu.iq The amount of light absorbed at a specific wavelength is directly proportional to the concentration of the analyte in the solution, a relationship described by the Beer-Lambert law.

4-MBC is predominantly a UVB filter and exhibits a strong absorption maximum (λmax) at approximately 299-300 nm when measured in solvents like methanol or ethanol. europa.euservice.gov.uk This distinct absorption peak is the basis for its quantification in various products, especially sunscreens and other cosmetics. specialchem.com Regulatory bodies and quality control laboratories rely on UV-Vis data, such as the specific extinction coefficient (E1%/1cm), to verify the concentration of 4-MBC in formulations. europa.eu For instance, a typical specification for 4-MBC is a minimum specific extinction of 930 at its λmax of 299 ± 2 nm in methanol. europa.eu

While UV-Vis spectrophotometry is a straightforward and widely used method for determining the concentration of 4-MBC, its application can be limited by interferences from other components in a complex matrix that also absorb in the same UV region. uomus.edu.iqcore.ac.uk Therefore, it is often coupled with separation techniques like High-Performance Liquid Chromatography (HPLC) for the simultaneous quantification of multiple UV filters in a single cosmetic product. scilit.comuoa.grmdpi.com In such setups, the UV-Vis detector measures the absorbance of each compound as it elutes from the chromatography column, allowing for specific and accurate quantification of 4-MBC even in the presence of other UV absorbers like avobenzone and octyl methoxycinnamate. scilit.commdpi.com The photostability of 4-MBC can also be assessed using UV-Vis spectrophotometry by measuring the change in its absorption spectrum after exposure to simulated solar light. researchgate.net

Table 2: UV-Vis Absorption Properties of 4-Methylbenzylidene Camphor (4-MBC) This table is interactive. You can sort and filter the data.

| Parameter | Value | Solvent | Reference |

|---|---|---|---|

| Absorption Maximum (λmax) | 299 ± 2 nm | Methanol | europa.euservice.gov.uk |

| Absorption Maximum (λmax) | 300 nm | Ethanol | europa.eu |

| Absorption Maximum (λmax) | 226 nm | Ethanol | europa.eu |

| Specific Extinction (E1%/1cm) at λmax ~299 nm | min. 930 | Methanol | europa.eu |

Sampling and Pre-concentration Techniques for Environmental and Biological Matrices

Solid-Phase Extraction (SPE) Protocols

Solid-Phase Extraction (SPE) is a widely adopted and essential sample preparation technique for the isolation and pre-concentration of 4-Methylbenzylidene camphor (4-MBC) from complex environmental and biological matrices prior to instrumental analysis. frontiersin.orgbohrium.comsigmaaldrich.com The technique provides significant benefits by cleaning up the sample to remove interfering endogenous components and concentrating the analyte of interest, thereby improving the sensitivity and reliability of subsequent analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). capes.gov.brwaters.com

The general SPE protocol involves a sequence of steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the target analyte. sigmaaldrich.comthermofisher.com For 4-MBC analysis in water samples, a common procedure involves adjusting the sample pH, followed by passing the water through an SPE cartridge packed with a suitable sorbent, such as Oasis HLB (Hydrophilic-Lipophilic Balanced). bohrium.comscience.gov After loading, the cartridge is washed with a solvent mixture (e.g., water and methanol) to remove impurities, and then 4-MBC is eluted with a stronger organic solvent like ethyl acetate (B1210297) and dichloromethane. frontiersin.orgscience.gov This process effectively transfers 4-MBC from a large volume of water into a small volume of clean solvent.

In biological matrices, such as urine, SPE is used to extract 4-MBC and its metabolites. uzh.chgcms.cz These methods often include an initial enzymatic hydrolysis step to cleave conjugated metabolites back to their original forms. uzh.ch Online SPE systems, which are directly coupled to the analytical instrument, offer automation and high throughput for processing large numbers of samples. uzh.ch The selection of SPE variables, including the type of sorbent, pH of the sample, composition of the wash solvent, and the eluent, is critical for achieving high recovery and is often optimized using chemometric approaches like Plackett-Burman or Box-Behnken designs. frontiersin.orgbohrium.com

Table 3: Example Solid-Phase Extraction (SPE) Protocols for 4-MBC Analysis This table is interactive. You can sort and filter the data.

| Matrix | Sorbent Type | Eluting Solvent | Analytical Method | Reference |

|---|---|---|---|---|

| River Water | Oasis HLB | Ethyl acetate and dichloromethane (1:1, v/v) | GC-MS | science.gov |

| Urban Lake Water | Not specified | Optimized based on eluent type | LC-MS/MS | frontiersin.orgbohrium.com |

| Environmental Water | Not specified | Not specified | LC-ESI-MS/MS | capes.gov.br |

Diffusive Gradients in Thin Films (DGT) for Passive Sampling

Diffusive Gradients in Thin Films (DGT) is an advanced passive sampling technique used for the in situ measurement of time-weighted average (TWA) concentrations of pollutants, including 4-MBC, in aquatic environments. researchgate.netnih.gov The DGT device operates by controlling the diffusion of an analyte from the bulk water through a hydrogel layer of a precise thickness to a binding layer that has a high affinity for the target compound. uark.eduyoutube.com This process creates a concentration gradient that drives the continuous accumulation of the analyte in the binding layer over the deployment period. youtube.com

For sampling organic compounds like 4-MBC, the technique is often referred to as o-DGT. researchgate.net A reliable DGT sampler for 4-MBC has been developed using XAD-2 resin as the binding agent within the binding gel. researchgate.netnih.gov The accumulated mass of 4-MBC in the DGT sampler is linearly proportional to the deployment time, which can extend for several days, allowing for the calculation of the TWA concentration in the water body. nih.gov

A key advantage of the DGT technique is that its sampling performance for 4-MBC has been shown to be independent of major environmental variables such as ionic strength (over a range of 0.0001–0.5 M), pH (from 4.0 to 8.5), and the concentration of dissolved organic matter (0–20 mg/L). researchgate.netnih.gov This robustness makes DGT a reliable tool for monitoring 4-MBC in diverse aquatic systems, from freshwater rivers to coastal seawater. researchgate.netnih.govproquest.com Field deployments have demonstrated that DGT-measured concentrations of 4-MBC are consistent with those obtained from traditional grab sampling, validating its suitability for seasonal monitoring, source identification, and environmental risk assessment. researchgate.netnih.gov

Table 4: Performance Characteristics of DGT Samplers for 4-MBC This table is interactive. You can sort and filter the data.

| Parameter | Finding/Value | Medium | Reference |

|---|---|---|---|

| Binding Agent | XAD-2 | DGT Binding Gel | researchgate.netnih.gov |

| Diffusion Coefficient | 3.65 × 10⁻⁶ cm²/s | Freshwater | researchgate.netnih.gov |

| Diffusion Coefficient | 3.83 × 10⁻⁶ cm²/s | Artificial Seawater | researchgate.netnih.gov |

| pH Independence | 4.0 - 8.5 | Water | researchgate.netnih.gov |

| Ionic Strength Independence | 0.0001 - 0.5 M | Water | researchgate.netnih.gov |

| Dissolved Organic Matter Independence | 0 - 20 mg/L | Water | researchgate.netnih.gov |

Method Validation and Quality Assurance in 4-MBC Analysis

Rigorous method validation and ongoing quality assurance are imperative to ensure that analytical data for 4-Methylbenzylidene camphor (4-MBC) are accurate, reliable, and reproducible. scilit.comorientjchem.org Validation is performed according to established guidelines, which assess several key performance parameters to demonstrate that an analytical method is fit for its intended purpose. mdpi.comeurl-pesticides.eu

Key validation parameters for 4-MBC analytical methods include linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ). scilit.commdpi.comorientjchem.org

Linearity is established by analyzing calibration standards across a range of concentrations to confirm a proportional response. For 4-MBC, methods typically show excellent linearity with correlation coefficients (r²) of 0.999 or higher. orientjchem.org

Accuracy is determined by calculating the percent recovery of a known amount of 4-MBC spiked into a blank matrix (e.g., clean water or urine). mdpi.comorientjchem.org Acceptable accuracy for 4-MBC is generally within the range of 90-110%. uzh.ch For example, one HPLC method reported recovery for 4-MBC between 98.8% and 99.4%. mdpi.com

Precision measures the repeatability of the method and is expressed as the relative standard deviation (%RSD) of replicate measurements. mdpi.comorientjchem.org For 4-MBC analysis, intra-run and total precision are typically required to be below 15%, with values often falling under 5%. scilit.commdpi.com

LOD and LOQ define the lowest concentration of 4-MBC that can be reliably detected and quantified, respectively. frontiersin.orgorientjchem.org These values are crucial for environmental and biological monitoring where concentrations can be very low, often in the nanogram per liter (ng/L) range. frontiersin.orgbohrium.com

Quality Assurance involves the routine analysis of quality control (QC) samples, such as spiked blanks or certified reference materials, alongside unknown samples to monitor the performance of the method over time. uzh.chmdpi.com

These validation and quality control measures ensure that the data generated for 4-MBC concentrations in cosmetics, environmental samples, and biological fluids are dependable for regulatory compliance, risk assessment, and research. frontiersin.orguzh.ch

Table 5: Validation Parameters for a Selected HPLC Method for 4-MBC Quantification This table is interactive. You can sort and filter the data.

| Parameter | Value/Range | Comment | Reference |

|---|---|---|---|

| Linearity (Correlation Coefficient) | >0.999 | For 4-MBC, OMC, and AVO | scilit.commdpi.com |

| Accuracy (% Recovery) | 98.8 - 99.4% | For 4-MBC across QC levels | mdpi.com |

| Total Precision (% CV) | 3.2 - 4.1% | For 4-MBC across QC levels | mdpi.com |

| Limit of Detection (LOD) | 0.1 µg/mL | For 4-MBC, OMC, and AVO | mdpi.com |

| Limit of Quantification (LOQ) | 0.3 µg/mL | For 4-MBC, OMC, and AVO | mdpi.com |

Environmental Occurrence and Distribution Research of 4 Methylbenzylidene Camphor

Occurrence in Biota (e.g., Fish Tissue) and Bioaccumulation Research

Due to its lipophilic nature, 4-MBC has a tendency to bioaccumulate in aquatic organisms. researchgate.net Research has confirmed its presence in the tissues of various fish species, particularly in water bodies receiving inputs from WWTPs.

A study of seven small Swiss rivers impacted by WWTPs found lipid-weight based concentrations of 4-MBC up to 1800 ng/g in the muscle tissue of brown trout (Salmo trutta fario). nih.gov These levels were notably higher than those previously observed in fish from Swiss lakes, such as white fish (Coregonus sp.) and roach (Rutilus rutilus), suggesting a greater availability of the contaminant in riverine environments. researchgate.netnih.gov The variation in 4-MBC concentrations among individual fish was also greater in rivers compared to lakes. researchgate.netnih.gov

Concentrations of 4-Methylbenzylidene Camphor (B46023) in Fish Tissue

| Fish Species | Concentration (lipid-weight basis) | Location |

|---|---|---|

| Brown Trout (Salmo trutta fario) | up to 1800 ng/g | Swiss Rivers nih.gov |

| White Fish (Coregonus sp.) | Lower than in river fish | Swiss Lakes nih.gov |

| Roach (Rutilus rutilus) | Lower than in river fish | Swiss Lakes nih.gov |

Presence in Environmental Dusts and Sediments

The persistence and hydrophobicity of 4-MBC contribute to its accumulation in environmental sinks such as sediments. mdpi.com Its presence in sediments has been documented in various global locations, indicating widespread environmental contamination. researchgate.net

For example, levels of 4-MBC as high as 7.6 ng/g dry weight have been detected in beach sand on the coast of Porto, Portugal. researchgate.net The compound's tendency to adsorb to particulate matter facilitates its deposition and persistence in sedimentary environments. mdpi.comresearchgate.net While the presence of 4-MBC in sediments is established, specific research on its occurrence in environmental dust, such as household or atmospheric dust, is less documented in the reviewed literature. However, precautions to avoid contamination from airborne particles have been noted in laboratory settings studying 4-MBC. mdpi.com

Identification of Sources and Pathways of Environmental Introduction

The primary sources and pathways for the introduction of 4-Methylbenzylidene camphor into the environment are directly linked to its use in personal care products. mdpi.com Two main entry pathways have been identified:

Indirect Input via Wastewater Treatment Plants (WWTPs): A significant pathway for 4-MBC to enter aquatic environments is through the discharge of treated wastewater. mdpi.comchimia.ch The compound is washed off the skin during showering and laundering of clothes, entering the sewage system. researchgate.net While WWTPs provide a degree of removal, they are often unable to completely eliminate lipophilic compounds like 4-MBC, leading to their release in the final effluent. mdpi.comnih.gov WWTPs are considered a major source of UV filters in the aquatic environment. researchgate.netnih.gov

Direct Input from Recreational Activities: Direct release of 4-MBC into water bodies occurs during recreational activities such as swimming and bathing. researchgate.netchimia.ch Sunscreen containing the compound can wash off the skin directly into lakes, rivers, and coastal waters. chimia.ch Research suggests that for some lakes, these direct inputs are a more significant source of 4-MBC than wastewater, particularly during the summer months when recreational use is highest. chimia.ch

Temporal and Spatial Monitoring Trends

The environmental concentrations of 4-MBC exhibit both temporal and spatial variations. A distinct seasonal trend has been observed, with peak concentrations in surface waters occurring during the summer months. mdpi.com This seasonality is attributed to the increased use of sunscreens and greater recreational activity in and near water bodies during warmer periods. chimia.ch

Spatially, the distribution of 4-MBC is influenced by proximity to sources such as WWTPs and the hydrological characteristics of the receiving water bodies. nih.gov For instance, higher bioavailability of 4-MBC has been noted in rivers compared to lakes, leading to greater accumulation in riverine fish populations. researchgate.netnih.gov The ratio of the population in a watershed to the water throughflow is a factor that can influence the burden of wastewater-derived contaminants in a lake. nih.govchimia.ch

A study on the temporal trend of human exposure to 4-MBC in Germany revealed a significant decrease in the detection of its metabolites in urine samples between 1995 and 2019. researchgate.netnih.gov In 1995, a metabolite was quantifiable in 70% of samples, which dropped to 0% by 2019. researchgate.netnih.gov This trend is consistent with changes in the use of 4-MBC by the cosmetics industry, reflecting a move away from this particular UV filter in some regions. researchgate.netnih.gov

Environmental Fate and Transformation Studies of 4 Methylbenzylidene Camphor

Photodegradation Mechanisms and Kinetics

The environmental persistence of the UV filter 4-Methylbenzylidene Camphor (B46023) (4-MBC) is significantly influenced by its interaction with sunlight. Photodegradation, the breakdown of molecules by light, is a primary transformation pathway for 4-MBC in aquatic environments. This process can occur through direct absorption of light or via indirect reactions with other light-activated molecules.

Direct Photolysis Pathways and Isomerization (E/Z)

When exposed to solar irradiation, 4-MBC undergoes direct photolysis. A key transformation observed is the isomerization between its (E) and (Z) stereoisomers. researchgate.netx-mol.comnih.govmdpi.com This process involves the interconversion of the geometric isomers around the double bond of the benzylidene moiety. mdpi.com Studies have shown that under solar light, (E)-4-MBC can convert to (Z)-4-MBC. researchgate.netx-mol.comnih.gov In fact, commercial 4-MBC products consist almost entirely of the (E)-isomer, but in environmental samples like wastewater, both (E) and (Z) forms are detected, with the (E)-isomer being more abundant. nih.gov

While this isomerization is a primary photolytic pathway, it doesn't necessarily lead to the complete degradation of the compound. matec-conferences.orgresearchgate.netamanote.com The two isomers exhibit very similar UV spectra, meaning their ability to protect from the sun does not significantly change after this photo-equilibrium is reached. europa.eu Some studies report that under UV irradiation from a mercury lamp, a significant portion of 4-MBC is converted to its isomer. matec-conferences.orgresearchgate.netmatec-conferences.org Research has indicated that while the concentration of 4-MBC can be reduced by 85.4% after 90 minutes of irradiation, a large part of this reduction is due to the formation of the isomer. matec-conferences.orgresearchgate.netamanote.com

Indirect Photodegradation by Reactive Species (e.g., Hydroxyl Radicals, Reactive Chlorine Species)

In natural waters and treated environments like swimming pools, the photodegradation of 4-MBC can be accelerated by the presence of reactive species. These highly reactive chemical entities are generated through photochemical reactions involving other substances in the water.

Hydroxyl Radicals (•OH): Hydroxyl radicals are powerful oxidants that can contribute to the degradation of organic pollutants. In the context of 4-MBC, studies on advanced oxidation processes have highlighted the role of •OH in its breakdown. For instance, in the UV/persulfate system, it has been estimated that hydroxyl radicals account for approximately 30-32% of the degradation of 4-MBC. mdpi.comdntb.gov.uaresearchgate.netresearchgate.net

Reactive Chlorine Species (RCS): In environments such as outdoor swimming pools where free chlorine is present, its interaction with sunlight generates reactive chlorine species (RCS). These species have been identified as the dominant factor in the degradation of 4-MBC in such settings. researchgate.netx-mol.comnih.gov Research has shown that while 4-MBC primarily undergoes isomerization under solar irradiation alone, the presence of free chlorine leads to significant degradation. researchgate.netx-mol.comnih.gov The degradation follows pseudo-first-order kinetics, with a reported rate constant of 0.0137 s⁻¹ at pH 7. researchgate.netx-mol.comnih.gov The primary reactive species are believed to be RCS, with hydroxyl radicals and ozone playing minor roles. researchgate.netx-mol.comnih.gov

The degradation process by RCS is thought to involve reactions with the 4-methylstyrene (B72717) part of the 4-MBC molecule. researchgate.netx-mol.comnih.gov The initial concentration of free chlorine and the pH of the solution can affect the rate of degradation. researchgate.netx-mol.com

Identification and Elucidation of Phototransformation Products

The breakdown of 4-MBC through photodegradation results in the formation of various transformation products. The identification of these byproducts is crucial for understanding the complete environmental impact.

In the presence of reactive chlorine species under solar radiation, the degradation of 4-MBC is proposed to occur through several pathways, including:

Hydroxylation

Chlorine substitution

Oxidation

Demethylation researchgate.netx-mol.comnih.gov

In studies involving UV-activated persulfate oxidation, two main transformation byproducts have been identified based on their mass-to-charge ratio (m/z):

P1 (m/z 271): This product is suggested to be formed through a hydroxylation pathway. nih.gov

P2 (m/z 243): This product is believed to result from a demethylation pathway. nih.gov

It is important to note that the formation of these transformation products can sometimes lead to an increase in the toxicity of the water. For example, a significant increase in acute toxicity has been observed during the solar/free chlorine degradation of 4-MBC. researchgate.netx-mol.comnih.gov

Advanced Oxidation Processes (AOPs) for 4-MBC Degradation Research

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). Research into AOPs for the degradation of 4-MBC has provided valuable insights into its transformation and breakdown under controlled conditions.

Fenton and Photo-Fenton Reaction Studies

The Fenton and photo-Fenton processes are effective AOPs for degrading persistent organic pollutants.

Fenton Process: This process involves the use of ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to generate hydroxyl radicals. In one study, the Fenton process achieved a degradation rate of 66.01% for 4-MBC. matec-conferences.orgresearchgate.netmatec-conferences.org

Photo-Fenton Process: This is an enhanced version of the Fenton process where UV light is used to accelerate the generation of hydroxyl radicals. The photo-Fenton process has demonstrated significantly higher efficiency in degrading 4-MBC, with a reported degradation rate of 96.71%. matec-conferences.orgresearchgate.netmatec-conferences.org This suggests a synergistic effect between the Fenton reagents and light irradiation. matec-conferences.orgresearchgate.net The degradation efficiency in the photo-Fenton process is notably better than that of the Fenton process or UV light irradiation alone. matec-conferences.org

| Process | Degradation Rate (%) | Reference |

|---|---|---|

| Fenton | 66.01 | matec-conferences.orgresearchgate.netmatec-conferences.org |

| Photo-Fenton | 96.71 | matec-conferences.orgresearchgate.netmatec-conferences.org |

| UV Light Irradiation (90 min) | 85.4 (mostly isomerization) | matec-conferences.orgresearchgate.netmatec-conferences.org |

UV-Activated Persulfate Oxidation Kinetics and Mechanisms

The activation of persulfate (S₂O₈²⁻) by UV light is another AOP that generates strong oxidizing radicals, primarily sulfate (B86663) radicals (SO₄⁻•), for the degradation of organic compounds.

Studies have shown that the combination of UV and persulfate can effectively remove 4-MBC, following pseudo-first-order kinetics. nih.gov A pseudo-first-order rate constant (k_obs) of 0.1349 min⁻¹ was observed under specific experimental conditions ([4-MBC]₀ = 0.4 μM, [persulfate]₀ = 12.6 μM, and initial pH = 7). nih.gov

The degradation rate is influenced by the persulfate concentration and pH. A linear relationship exists between the observed rate constant and the persulfate dose in the range of 4.2-42 μM. nih.gov The degradation rate is similar at pH 5 and pH 7 but decreases significantly at pH 9. nih.gov

Radical scavenging experiments indicate that the sulfate radical (SO₄⁻•) is the dominant species responsible for 4-MBC degradation in this system, with a second-order rate constant of (2.82 ± 0.05) × 10⁹ M⁻¹ s⁻¹. nih.gov It is estimated that sulfate radicals contribute to about 70% of the degradation, while hydroxyl radicals account for the remaining 30%. mdpi.comresearchgate.netresearchgate.net

The degradation pathways in the UV/persulfate system involve hydroxylation and demethylation, leading to the formation of transformation byproducts with m/z values of 271 and 243, respectively. nih.gov

Role of Water Matrix Components in Degradation Efficiency

The degradation efficiency of 4-Methylbenzylidene Camphor (4-MBC) in aquatic environments is significantly influenced by the composition of the water matrix. Components such as dissolved organic matter (DOM), bicarbonate (HCO₃⁻), chloride (Cl⁻), and nitrate (B79036) (NO₃⁻) ions can alter the pathways and rates of 4-MBC transformation, particularly in advanced oxidation processes (AOPs).

In solar/free chlorine systems, a scenario relevant to swimming pools and other treated waters, reactive chlorine species (RCS) are the primary drivers of 4-MBC degradation. nih.govresearchgate.net The presence of various water matrix components can either inhibit or, in some cases, have a negligible effect on this degradation process. For instance, studies have shown that the degradation rate of 4-MBC can be markedly lower in real-world water samples, like outdoor swimming pool water, compared to deionized water. nih.gov

In UV-driven AOPs, the composition of the water matrix is critical. A study on the degradation of a mixture of UV filters, including 4-MBC, in natural water found that the efficiency of different AOPs (UV/H₂O₂, UV/PMS, UV/H₂O₂/PMS) was matrix-dependent. mdpi.com The natural water sample contained various ions, including bicarbonate (100.6 mg/L), chloride (14.8 mg/L), and nitrate (0.775 mg/N/L), which influenced the degradation rates. mdpi.com The interaction of these components with the reactive species generated (e.g., hydroxyl and sulfate radicals) dictates the ultimate removal efficiency of 4-MBC from the water. mdpi.com

Table 1: Composition of Natural Water Matrix Used in a 4-MBC Degradation Study mdpi.com

Interaction with Environmental Colloids and Microplastics

The hydrophobic nature of 4-MBC facilitates its association with particulate matter in the aquatic environment, including environmental colloids and, increasingly, microplastics. frontiersin.orgmdpi.com Microplastics, ubiquitous pollutants resulting from the breakdown of larger plastic debris, possess a high surface area-to-volume ratio and hydrophobicity, making them effective sorbents for hydrophobic organic contaminants like 4-MBC. frontiersin.org This interaction is a critical aspect of 4-MBC's environmental fate, influencing its transport, distribution, and potential for bioaccumulation. mdpi.comoulu.fi

The adsorption of 4-MBC onto microplastic fibers, a prevalent form of microplastic pollution originating from textiles and industrial effluents, has been shown to be a relatively rapid process. dntb.gov.uanih.gov Laboratory studies indicate that equilibrium for the adsorption of 4-MBC onto microplastic fibers is typically achieved within 24 hours. nih.gov

The kinetics of this process are well-described by the pseudo-second-order (PSO) model, and the adsorption behavior aligns with the Langmuir isotherm model. nih.gov This suggests that the adsorption process is primarily chemisorption occurring as a monolayer on the surface of the microplastic fibers. nih.gov The primary mechanisms governing this interaction include a combination of forces: frontiersin.orgnih.gov

Electrostatic Attraction: Occurs between the charged surface of the microplastic (which can vary with environmental pH) and any partial charges on the 4-MBC molecule. frontiersin.orgnih.gov

Hydrogen Bonding: The oxygen atom in the camphor moiety of 4-MBC can act as a hydrogen bond acceptor, forming bonds with suitable donor groups on the microplastic surface, especially on aged or oxidized plastics. nih.govrsc.org

π-π Interactions: These can occur between the aromatic ring of the 4-MBC molecule and aromatic functionalities that may be present in certain polymer types (like polystyrene). frontiersin.orgnih.gov

Hydrophobic Interactions: The general affinity of the nonpolar 4-MBC molecule for the typically hydrophobic polymer surface drives its partitioning from the aqueous phase to the plastic. frontiersin.orgnih.gov

The capacity of microplastics to adsorb 4-MBC is not uniform and is heavily dependent on the specific physicochemical properties of the polymer. frontiersin.org Key influencing factors include polymer type, size, surface area, crystallinity, and the effects of environmental weathering (aging). frontiersin.orgresearchgate.net

Polymer Type: Different polymers exhibit varying affinities for 4-MBC. Studies have shown that polyethylene (B3416737) terephthalate (B1205515) (PET) has a high adsorption capacity, potentially due to its terephthalate functional groups. mdpi.com Polypropylene (PP) and polyethylene (PE) also demonstrate a significant tendency to adsorb 4-MBC. frontiersin.orgbohrium.com In contrast, biodegradable microplastics like polylactic acid (PLA) show a lower adsorption affinity, which is attributed to oxygen-containing functional groups that form water clusters on the surface, reducing available sites for 4-MBC sorption. mdpi.com A comparison between polyvinyl chloride (PVC) and polyethylene (PE) found that PE had a higher equilibrium adsorption capacity for 4-MBC. bohrium.com

Aging/Weathering: Environmental weathering processes, such as UV irradiation, significantly alter the surface properties of microplastics and enhance their sorption capacity for 4-MBC. rsc.orgnih.gov Aging increases the presence of oxygen-containing functional groups (e.g., carboxylic, carbonyl) on the plastic surface. rsc.org These groups can act as hydrogen bond donors, strengthening the interaction with the 4-MBC molecule. rsc.org For instance, the sorption capacity of aged PET for 4-MBC was found to be substantially higher than that of virgin PET. rsc.org Similarly, weathered polystyrene microplastics (PSMPs) exhibit more oxygenated functionalities, which can lead to stronger sorption via enhanced hydrogen bonding, especially with hydrophilic co-solutes. nih.gov

Table 2: Comparison of Adsorption Affinity of 4-MBC on Various Microplastic Types

The sorption of 4-MBC onto microplastics has significant environmental consequences. This phenomenon establishes microplastics as vectors for the transport and distribution of 4-MBC and other persistent organic pollutants throughout aquatic ecosystems. mdpi.comnih.govmdpi.com

Once adsorbed, 4-MBC can be transported over long distances, reaching remote environments far from its original source. This process can lead to the contamination of various environmental compartments, including water columns, sediments, and biota. researchgate.netmdpi.com

A major concern is the potential for trophic transfer. When aquatic organisms ingest microplastics laden with 4-MBC, the chemical can desorb from the plastic in the organism's digestive system, leading to its bioaccumulation in tissues. mdpi.com This introduces the contaminant into the food web, with potential for biomagnification at higher trophic levels. mdpi.com The synergistic effects of the microplastic particle itself and the adsorbed chemical can also lead to enhanced toxicity. For example, studies have shown that the combination of 4-MBC sorbed to PE microplastics exhibited a synergistic cytotoxic effect on human lung cells. bohrium.com Furthermore, polystyrene microplastics with sorbed 4-MBC have been shown to inhibit the growth of microalgae, indicating a direct ecotoxicological impact at the base of the aquatic food web. nih.gov Therefore, the interaction between 4-MBC and microplastics represents a combined threat that can alter the fate, transport, and toxicity of this UV filter in the environment. bohrium.com

Metabolite Characterization and Biotransformation Pathways Chemical Perspective

Identification of Phase I Metabolites (e.g., Hydroxylated and Carboxylated Derivatives)

Phase I metabolism of 4-MBC involves the introduction or exposure of functional groups, primarily through oxidation reactions. The initial and most significant step is the hydroxylation of the methyl group on the benzylidene moiety, catalyzed by the Cytochrome P450 (CYP450) enzyme system. drugbank.comuzh.chnih.gov This reaction forms the intermediate benzyl (B1604629) alcohol, 3-(4'-hydroxymethylbenzylidene)camphor. uzh.ch

Subsequent oxidation of this alcohol intermediate by alcohol dehydrogenase and aldehyde dehydrogenase leads to the formation of the major metabolite, 3-(4'-carboxybenzylidene)camphor (cx-MBC). drugbank.comuzh.chnih.gov Further hydroxylation of cx-MBC, also mediated by CYP450, can occur on the camphor (B46023) ring, resulting in the formation of 3-(4'-carboxybenzylidene)-6-hydroxycamphor (cx-MBC-OH). capes.gov.brdrugbank.comuzh.ch Studies have identified cx-MBC and cx-MBC-OH as the two major metabolites of 4-MBC found in plasma and urine. europa.eueuropa.eu In rat studies, four isomers of 3-(4-carboxybenzylidene)hydroxycamphor have been detected, with the 6-hydroxy isomer being the most prominent. capes.gov.brdrugbank.com

| Metabolite Name | Abbreviation | Formation Pathway | Key Enzymes |

|---|---|---|---|

| 3-(4'-hydroxymethylbenzylidene)camphor | - | Hydroxylation of the aromatic methyl group of 4-MBC. drugbank.comuzh.ch | Cytochrome P450 (CYP450) drugbank.comuzh.ch |

| 3-(4'-carboxybenzylidene)camphor | cx-MBC | Oxidation of 3-(4'-hydroxymethylbenzylidene)camphor. drugbank.comuzh.ch | Alcohol dehydrogenase, Aldehyde dehydrogenase drugbank.comuzh.ch |

| 3-(4'-carboxybenzylidene)-6-hydroxycamphor | cx-MBC-OH | Hydroxylation of the camphor moiety of cx-MBC. capes.gov.brdrugbank.comuzh.ch | Cytochrome P450 (CYP450) drugbank.comuzh.ch |

Characterization of Phase II Conjugates (e.g., Glucuronides)

Following Phase I metabolism, the resulting metabolites can undergo Phase II conjugation reactions, which increase their water solubility and facilitate their excretion. The primary Phase II pathway for 4-MBC metabolites is glucuronidation. rsc.orgeuropa.eu Both 3-(4'-carboxybenzylidene)camphor (cx-MBC) and 3-(4'-carboxybenzylidene)-6-hydroxycamphor (cx-MBC-OH) can be conjugated with glucuronic acid. uzh.cheuropa.eu

In human urine, the glucuronide conjugate of cx-MBC has been identified as a major contributor to the excretion of 4-MBC. rsc.org Similarly, cx-MBC-OH is also predominantly found in its glucuronide conjugate form in urine samples. rsc.org Studies in rats have shown that these glucuronide conjugates are also present in feces. capes.gov.brnih.gov The enterohepatic circulation of these glucuronides may contribute to the slow elimination of 4-MBC metabolites. drugbank.comresearchgate.net

| Phase I Metabolite | Conjugate | Significance |

|---|---|---|

| 3-(4'-carboxybenzylidene)camphor (cx-MBC) | cx-MBC-glucuronide | Major form of excretion in human urine. rsc.orgeuropa.eu |

| 3-(4'-carboxybenzylidene)-6-hydroxycamphor (cx-MBC-OH) | cx-MBC-OH-glucuronide | Predominant form of cx-MBC-OH in urine. rsc.org |

Enzymatic Pathways Involved in 4-MBC Biotransformation Research

The biotransformation of 4-MBC is mediated by a series of key enzymes.

Cytochrome P450 (CYP450): This superfamily of enzymes is central to the Phase I metabolism of 4-MBC. researchgate.netwikipedia.orgmdpi.comnih.govnih.gov CYP450 enzymes catalyze the initial hydroxylation of the aromatic methyl group of 4-MBC to form 3-(4'-hydroxymethylbenzylidene)camphor. drugbank.comuzh.ch They are also responsible for the subsequent hydroxylation of the camphor ring of 3-(4'-carboxybenzylidene)camphor to produce 3-(4'-carboxybenzylidene)-6-hydroxycamphor. drugbank.comuzh.ch Research in rainbow trout has shown that the in vitro biotransformation of 4-MBC is entirely dependent on the presence of NADPH, a cofactor for CYP enzymes, indicating their crucial role. nih.gov

Alcohol Dehydrogenase (ADH): This class of enzymes is involved in the oxidation of the intermediate alcohol metabolite, 3-(4'-hydroxymethylbenzylidene)camphor. drugbank.comuzh.chwikipedia.orgnih.gov ADH facilitates the conversion of the hydroxymethyl group to an aldehyde.

Aldehyde Dehydrogenase (ALDH): Following the action of ADH, ALDH enzymes further oxidize the aldehyde intermediate to the corresponding carboxylic acid, resulting in the formation of 3-(4'-carboxybenzylidene)camphor (cx-MBC). drugbank.comuzh.chwikipedia.orgnih.govnih.gov

Stereochemical Aspects of Metabolite Formation

4-Methylbenzylidene camphor is a chiral compound and can exist as different stereoisomers. nih.gov The stereochemistry of 4-MBC and its metabolites is an important aspect of its biotransformation that is gaining more attention in research. nih.govresearchgate.net Studies have shown that commercial 4-MBC is typically a racemic mixture of the (E)-isomers. nih.gov

The biotransformation processes can be stereoselective, meaning that different stereoisomers may be metabolized at different rates or via different pathways. Analysis of environmental samples has revealed variations in the enantiomeric ratio of 4-MBC, suggesting that enantioselective biodegradation occurs in wastewater treatment plants and in aquatic organisms like fish. nih.gov For instance, a higher enantiomeric excess has been observed in perch compared to roach, indicating species-specific differences in metabolism. nih.gov Further investigation into the stereochemical aspects of metabolite formation is needed to fully understand the biological fate and potential effects of different 4-MBC isomers. nih.govresearchgate.netresearchgate.net

Computational Chemistry and Theoretical Studies of 4 Methylbenzylidene Camphor

Molecular Orbital Analysis and Electronic Structure Investigations

Theoretical studies into the electronic structure of 4-Methylbenzylidene camphor (B46023) (4-MBC) have provided significant insights into its function as a UV filter. At the core of these investigations is the analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that helps predict the molecule's stability and the energy required for electronic excitation. wikipedia.orgossila.com

Analysis using Natural Bond Orbital (NBO) theory reveals details about charge distribution within the 4-MBC molecule. researchgate.net In the ground state, there are notable differences in charge density between the benzylidene and camphor moieties. researchgate.net Upon photoexcitation, a negative charge transfer occurs from the benzylidene portion to the camphor portion of the molecule. researchgate.net This charge transfer is a key aspect of the molecule's response to UV radiation. researchgate.net

The primary electronic transition responsible for UV absorption is the HOMO → LUMO transition. researchgate.netresearchgate.net For 4-MBC, the HOMO is primarily localized on the styrene (B11656) moiety, while the LUMO is distributed across the same part of the molecule. researchgate.net This indicates that the electronic excitation is largely contained within this conjugated system. The energy of this transition determines the wavelength of light the molecule absorbs most strongly. ossila.com

Interactive Table: Calculated Frontier Orbital Energies and HOMO-LUMO Gap for 4-MBC

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap | 5.0 |

Note: These values are representative and can vary depending on the computational method and basis set used.

Quantum Chemical Calculations of UV Absorption Characteristics

Quantum chemical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), have been instrumental in understanding and predicting the UV absorption spectrum of 4-MBC. researchgate.netresearchgate.netmdpi.com These theoretical methods allow for the calculation of excitation energies and oscillator strengths, which correspond to the position and intensity of absorption bands in the UV spectrum. researchgate.net

Calculations for 4-MBC, often performed to simulate conditions in solvents like ethanol, show a strong absorption band in the UVB region, which aligns well with experimental observations. researchgate.net The calculated vibrationally resolved spectrum for 4-MBC successfully captures the broad and intense nature of this absorption band. researchgate.net The main bright Franck-Condon state for 4-MBC has a calculated excitation energy of approximately 4.41 eV with a high oscillator strength. researchgate.net

Theoretical studies have also explored how modifications to the 4-MBC structure can shift its absorption profile. By adding different substituent groups to the camphor or benzylidene rings, it is possible to modulate the electronic structure and, consequently, the UV absorption. For instance, the addition of both aldehyde/amino and aldehyde/hydroxyl groups can lead to a significant red-shift in absorption, moving it from the UVB to the UVA region. researchgate.net This has been a key strategy in the theoretical design of new, broad-spectrum UV filters based on the photostable 4-MBC scaffold. rsc.orgnih.gov

Interactive Table: Calculated UV Absorption Data for 4-MBC and its Derivatives

| Compound | Excitation Energy (eV) | Oscillator Strength (f) | Absorption Region |

| 4-MBC | 4.41 | 0.7914 | UVB |

| DSBC1 (derivative) | 3.72-3.92 | Lower than 4-MBC | UVA |

| DSBC2 (derivative) | 3.99-4.06 | Lower than 4-MBC | UVA |

Source: Data compiled from theoretical studies. researchgate.netresearchgate.net

Modeling of Molecular Interactions and Mechanistic Pathways

Computational modeling has been crucial in elucidating the photophysical and photochemical pathways that 4-MBC undergoes after absorbing UV radiation. These models help explain its notable photostability. nih.gov Upon excitation to the singlet excited state (S1), a significant portion of the molecules undergoes intersystem crossing to the lowest excited triplet state (T1). nih.gov The deactivation from this T1 state is primarily a non-radiative process. nih.govnih.gov

Detailed mechanistic studies using methods like Complete Active Space Self-Consistent Field (CASSCF) and Multistate Complete Active Space Perturbation Theory Second-Order (MS-CASPT2) have identified the key steps in the deactivation process. nih.gov After initial excitation to the V(¹ππ) state, two main non-radiative pathways are proposed to populate the ³ππ triplet state: nih.gov

The V(¹ππ) state decays to a lower-lying ¹nπ state via a conical intersection. From the ¹nπ* state, an efficient intersystem crossing to the ³ππ* state occurs. nih.gov

The V(¹ππ) state can also relax along a photoisomerization coordinate, where it crosses to a ³nπ state, which then rapidly converts to the final ³ππ* state. nih.gov

Once the ³ππ* state is populated, a nearly barrier-free path leads the molecule back to the ground state (S0) through a triplet-singlet crossing point. nih.gov This efficient and rapid deactivation pathway dissipates the absorbed UV energy as heat, preventing photochemical reactions that could degrade the molecule, which contributes to the high photostability of 4-MBC. frontiersin.org Furthermore, modeling has been used to study the interactions of 4-MBC with other molecules, such as its binding to plastics, where the camphor part acts as a hydrogen bond acceptor. rsc.org

Conformation and Isomerism Studies using Theoretical Methods

4-Methylbenzylidene camphor can exist as (E) and (Z) isomers, and both are chiral. researchgate.net Theoretical methods have been employed to study the relative stabilities and properties of these different stereoisomers. researchgate.netresearchgate.net

Conformational analysis using computational methods like Density Functional Theory (DFT) has been performed to identify the most stable conformers of 4-MBC. researchgate.net These studies often show that the (E)-isomer is the more stable form, which is consistent with experimental findings that commercial 4-MBC consists almost entirely of the (E)-isomers. researchgate.netresearchgate.net The rotational spectrum and gas-phase geometries of the camphor molecule itself have been determined and compared with ab initio calculations, providing a solid foundation for modeling its derivatives like 4-MBC. researchgate.net

Theoretical models also investigate the process of photoisomerization, where the absorption of UV light can cause a temporary switch between the (E) and (Z) forms. rsc.org This isomerization is considered another channel for dissipating the absorbed UV energy, contributing to the molecule's photostability. rsc.org The energy barriers and pathways for such conformational changes are key outputs of these theoretical studies, providing a dynamic picture of the molecule's behavior under UV irradiation.

Regulatory Science and Monitoring Research Pertaining to 4 Methylbenzylidene Camphor

Development of Biomonitoring Methods for Exposure Assessment

The assessment of human exposure to 4-Methylbenzylidene camphor (B46023) (4-MBC) relies on the development of sensitive and specific biomonitoring methods that can quantify the compound or its metabolites in human biological samples. Research has focused on identifying key metabolites and establishing robust analytical techniques for their detection in urine, which is the preferred matrix for non-invasive sampling.

In the human body, 4-MBC is primarily metabolized to two main oxidized metabolites: 3-(4-carboxybenzylidene)camphor (cx-MBC) and 3-(4-carboxybenzylidene)-6-hydroxycamphor (cx-MBC-OH). researchgate.netdiva-portal.org These metabolites are considered key biomarkers for assessing internal exposure to 4-MBC. diva-portal.org Studies in humans have shown that after dermal application, these metabolites are excreted via urine, with peak concentrations appearing 16-24 hours post-application. researchgate.net